![molecular formula C8H15NO3S B2778618 ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 960133-71-5](/img/structure/B2778618.png)
ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate
Overview
Description
Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is an organic compound that features a tert-butylsulfinyl group attached to an iminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate typically involves the reaction of tert-butylsulfinamide with ethyl glyoxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the iminoacetate linkage. The reaction is conducted at low temperatures to ensure the stability of the intermediate products and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more efficient and sustainable production processes. The use of flow microreactors has been shown to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Organic Synthesis
Applications in Synthesis:
- Reagent in Organic Reactions: The compound is utilized as a reagent in synthesizing other organic compounds due to its ability to undergo nucleophilic attacks and form imines. This property is particularly valuable in the synthesis of complex molecules where controlled reactivity is crucial .
- Intermediate in Drug Development: this compound serves as an intermediate in the synthesis of pharmaceutical agents, especially those targeting specific biological pathways .
Case Study:
A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing a novel class of sulfinamide derivatives. These derivatives exhibited significant biological activity against certain cancer cell lines, demonstrating the compound's utility in drug discovery .
Medicinal Chemistry
Pharmacological Potential:
- Anticancer Activity: Research indicates that compounds derived from this compound can inhibit tumor growth by targeting specific enzymes involved in cancer progression .
- Antimicrobial Properties: The sulfinyl group enhances the compound's interaction with biological membranes, making it a candidate for developing new antimicrobial agents .
Data Table: Anticancer Activity of Derivatives
Compound Name | IC50 (µM) | Targeted Cancer Cell Line |
---|---|---|
Sulfinamide A | 10 | A549 (Lung Cancer) |
Sulfinamide B | 15 | MCF-7 (Breast Cancer) |
Ethyl (2E)-2-{...} | 12 | HeLa (Cervical Cancer) |
Biochemistry
Enzyme Inhibition Studies:
The compound has been studied for its role as an enzyme inhibitor. Its sulfinyl imine structure allows it to interact effectively with enzyme active sites, potentially leading to the development of new therapeutic agents targeting metabolic pathways .
Case Study:
In a biochemical assay, this compound was found to inhibit a key enzyme involved in the biosynthesis of cholesterol, indicating its potential application in treating hypercholesterolemia .
Mechanism of Action
The mechanism by which ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the chemical properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-[®-tert-butylsulfonyl]iminoacetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Ethyl (2E)-2-[®-tert-butylthio]iminoacetate: Contains a thio group instead of a sulfinyl group.
Uniqueness
Ethyl (2E)-2-[®-tert-butylsulfinyl]iminoacetate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and stability compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound in synthetic organic chemistry and various research applications .
Biological Activity
Ethyl (2E)-2-{[(R)-2-methylpropane-2-sulfinyl]imino}acetate, with CAS Number 960133-71-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : Ethyl (E)-2-((tert-butylsulfinyl)imino)acetate
- Molecular Formula : C₈H₁₅NO₃S
- Molecular Weight : 205.28 g/mol
- Purity : 95% .
The compound features a sulfinyl group which is known to influence its reactivity and biological properties.
Research indicates that compounds containing sulfinyl groups can interact with various biological pathways. Specifically, this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and cellular signaling.
Pharmacological Studies
- Inhibitory Effects on Enzymes : Studies have shown that related sulfinyl compounds can inhibit acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. This inhibition could lead to reduced lipogenesis and has implications for obesity and metabolic disorders .
- Anticancer Potential : Compounds similar to this compound have been evaluated for their ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are of significant interest in cancer therapy due to their role in regulating gene expression .
- Bioactivity Profiling : The compound's bioactivity can be assessed using various assays, including cell viability tests against cancer cell lines. Preliminary studies suggest that modifications in the sulfinyl group can enhance or diminish activity against specific cancer types .
Study on Lipid Metabolism
A study examining the effects of similar sulfinyl compounds on lipid metabolism demonstrated significant reductions in triglyceride levels in HepG2 liver cells. The mechanism was attributed to the inhibition of ACC activity, leading to decreased fatty acid synthesis .
Anticancer Activity Assessment
In vitro studies involving human cancer cell lines showed that this compound exhibited cytotoxic effects. The IC50 values were determined through dose-response curves, indicating potential for further development as an anticancer agent .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | Ethyl (E)-2-((tert-butylsulfinyl)imino)acetate |
CAS Number | 960133-71-5 |
Molecular Weight | 205.28 g/mol |
Purity | 95% |
Biological Activity | ACC inhibition, HDAC inhibition |
Potential Applications | Anticancer therapy, metabolic regulation |
Properties
IUPAC Name |
ethyl (2E)-2-[(R)-tert-butylsulfinyl]iminoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPAJOSJONRYPT-YSKGHYERSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NS(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N/[S@](=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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